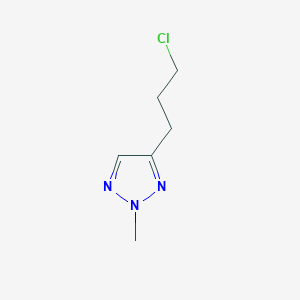
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloropropyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole typically involves the reaction of 3-chloropropylamine with 2-methyl-2H-1,2,3-triazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the triazole ring to other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted triazoles with different functional groups.
Oxidation: Products include triazole oxides or other oxidized derivatives.
Reduction: Products include reduced triazole derivatives.
Applications De Recherche Scientifique
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the chloropropyl group allows it to form covalent bonds with target molecules, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Chloropropyl)morpholine: This compound has a similar chloropropyl group but differs in the heterocyclic ring structure.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound also contains a chloropropyl group but has a different aromatic ring system.
Uniqueness
4-(3-Chloropropyl)-2-methyl-2H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. The presence of the chloropropyl group enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C6H10ClN3 |
|---|---|
Poids moléculaire |
159.62 g/mol |
Nom IUPAC |
4-(3-chloropropyl)-2-methyltriazole |
InChI |
InChI=1S/C6H10ClN3/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4H2,1H3 |
Clé InChI |
MAHCPRXHTSSQRX-UHFFFAOYSA-N |
SMILES canonique |
CN1N=CC(=N1)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13173262.png)
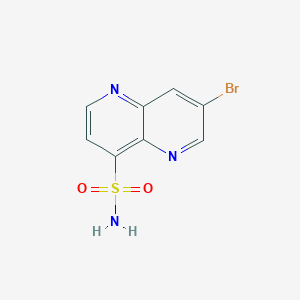

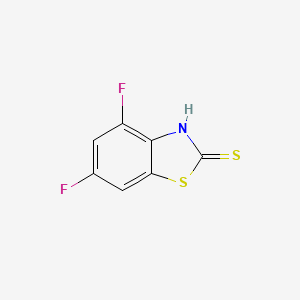
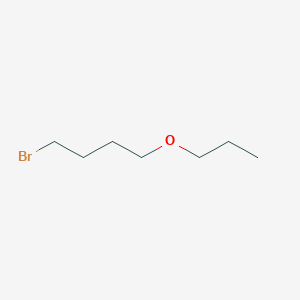
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
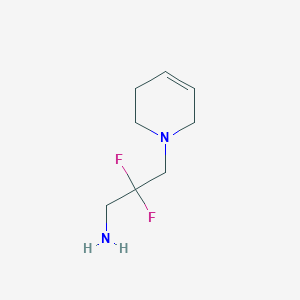
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
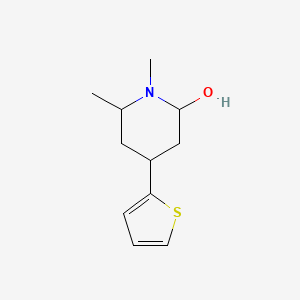
![(1R)-1-[4-(benzyloxy)phenyl]ethanol](/img/structure/B13173332.png)
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
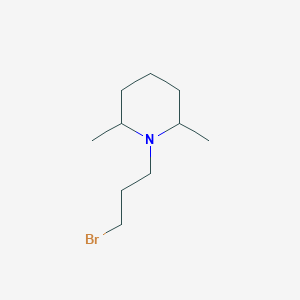
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)

